Bienvenue dans la boutique en ligne BenchChem!

4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Lipophilicity Physicochemical property ADME prediction

Choose the meta-bromo isomer (CAS 7271-10-5) to eliminate regiochemical uncertainty in your SAR campaigns. Its computed LogP of 2.41 (~0.8 units higher than the para isomer) drives differential membrane permeability and protein binding. The meta‑bromine enables direct Suzuki/Buchwald‑Hartwig couplings, bypassing extra halogenation steps required by des‑bromo analogs. With ≥98% purity, it ensures reliable concentration accuracy for SPR and ITC biophysical assays, making it the definitive building block for quantitative imidazo[4,5-c]pyridine research.

Molecular Formula C12H12BrN3
Molecular Weight 278.153
CAS No. 7271-10-5
Cat. No. B2850465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS7271-10-5
Molecular FormulaC12H12BrN3
Molecular Weight278.153
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H12BrN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16)
InChIKeyLJYFALIYDGGCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-10-5): Core Scaffold Identity and Procurement Context


4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-10-5) is a heterocyclic small molecule belonging to the tetrahydroimidazo[4,5-c]pyridine class, featuring a meta-bromophenyl substituent at the 4-position of the saturated pyridine ring . This scaffold is a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and other targets relevant to inflammatory and immune disorders [1]. The compound is supplied as a research-grade building block with a certified purity of ≥98%, stored sealed at 2–8°C .

Why 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic Analogs Without Risk


Although several 4-aryl-tetrahydroimidazo[4,5-c]pyridine analogs share the same core scaffold, the position of the bromine substituent on the phenyl ring materially alters physicochemical and pharmacological properties. The meta-bromo isomer (CAS 7271-10-5) exhibits a computed LogP of 2.41, whereas the para-bromo isomer (CAS 7271-11-6) shows a LogP of 1.62—a difference of ~0.8 log units . This divergence in lipophilicity can significantly affect membrane permeability, protein binding, and pharmacokinetic behavior. Furthermore, the bromine atom at the meta position offers distinct reactivity in cross-coupling chemistry compared to the para isomer, enabling regioselective elaboration strategies . Substitution without verification of the bromine position therefore introduces uncontrolled variability in both biological assay outcomes and synthetic pathways.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-10-5) vs. Closest Analogs


Lipophilicity (LogP) Divergence: Meta-Bromo (2.41) vs. Para-Bromo Isomer (1.62)

The computed LogP of 4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is 2.41, compared to 1.62 for the 4-(4-bromophenyl) regioisomer (CAS 7271-11-6) . This ΔLogP of +0.79 indicates that the meta-bromo isomer is substantially more lipophilic, which can translate into altered membrane permeation rates, differential off-target binding, and distinct in vivo distribution profiles. The para-bromo isomer's lower LogP predicts comparatively reduced passive diffusion across lipid bilayers.

Lipophilicity Physicochemical property ADME prediction

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Engagement

The target compound presents 2 hydrogen bond acceptors and 2 hydrogen bond donors on the tetrahydroimidazo[4,5-c]pyridine core . By comparison, the unsubstituted 4-phenyl analog (CAS 4875-39-2) offers the same H-bond donor/acceptor counts but lacks the electron-withdrawing bromine substituent, which polarizes the aryl ring and can modulate π-stacking and halogen-bonding interactions with target proteins . The bromine atom at the meta position introduces a distinct vector for halogen bonding that is geometrically unavailable in the para-bromo isomer, creating differential binding poses confirmed across multiple imidazopyridine-based inhibitor series [1].

Hydrogen bonding Molecular recognition Scaffold optimization

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Des-Bromo Analog

The meta-bromine substituent in CAS 7271-10-5 serves as a direct handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amine-linked, or alkyne-containing libraries . The des-bromo 4-phenyl analog (CAS 4875-39-2) lacks this reactive site, requiring pre-functionalization steps that reduce synthetic efficiency. When compared to the para-bromo isomer (CAS 7271-11-6), the meta-bromo compound generates regioisomeric products with distinct substitution patterns, giving medicinal chemists access to a different region of chemical space from a single coupling partner .

Cross-coupling Chemical biology Building block

Class-Level SSAO/VAP-1 Inhibitory Potential of the Tetrahydroimidazo[4,5-c]pyridine Scaffold

The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold is explicitly claimed as an SSAO (VAP-1) inhibitory chemotype in multiple patents, with pharmaceutical compositions targeting inflammatory diseases and immune disorders [1][2]. While specific IC50 data for the 3-bromophenyl derivative is not publicly reported, the patent family (US 9,035,066; EP 2,334,672) establishes that 4-aryl substitution on this scaffold is a critical determinant of SSAO potency and selectivity [3]. The meta-bromo substitution pattern provides a distinct electronic and steric environment at the enzyme active site compared to para-substituted or unsubstituted analogs, which class-level SAR indicates can translate into differential inhibition profiles.

SSAO inhibitor VAP-1 Inflammatory disease

Storage Stability: Cold-Chain Requirement vs. Ambient-Stable Analogs

ChemScene specifies storage at 2–8°C, sealed in dry conditions for CAS 7271-10-5 . In contrast, the 4-phenyl analog (CAS 4875-39-2) is listed with a long-term storage recommendation of 'store in a cool, dry place' without explicit refrigeration . This difference implies that the brominated derivative has higher thermal sensitivity or hygroscopicity, potentially linked to the electron-withdrawing bromine substituent altering the stability of the tetrahydroimidazo[4,5-c]pyridine core toward oxidation. Researchers planning extended compound libraries or automated screening decks must account for cold-chain logistics when selecting the brominated analog.

Compound stability Procurement logistics Storage condition

Certified Purity Benchmark: 98% vs. Typical 95% Commercial-Grade Analogs

The target compound is supplied at ≥98% purity by multiple vendors including Leyan and ChemScene . In comparison, the 4-phenyl analog (CAS 4875-39-2) is commonly offered at 95% purity . This 3-percentage-point purity differential corresponds to a reduction in unidentified impurity burden from ≤5% to ≤2%, which is particularly consequential in sensitive biochemical assays where trace impurities can act as confounding inhibitors or activators. For biophysical methods such as SPR or ITC, where compound concentration accuracy directly impacts Kd determination, the higher purity specification reduces systematic error.

Purity Quality control Assay reproducibility

Recommended Application Scenarios for 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-10-5)


SSAO/VAP-1 Inhibitor Screening and Inflammatory Disease Target Validation

The tetrahydroimidazo[4,5-c]pyridine scaffold is patent-validated as an SSAO inhibitor chemotype [1]. CAS 7271-10-5, with its meta-bromo substitution, serves as a probe to explore the effect of halogen position on SSAO potency and selectivity within structure-activity relationship (SAR) campaigns. Its LogP of 2.41 differentiates it from the less lipophilic para-isomer (LogP 1.62) and may influence cellular permeability in VAP-1-expressing endothelial cell assays .

Diversifiable Building Block for Kinase or GPCR Targeted Library Synthesis

The aryl bromide functionality at the meta position enables direct palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate focused libraries of biaryl or amine-linked analogs . This eliminates the need for separate halogenation steps required by the des-bromo 4-phenyl analog (CAS 4875-39-2), reducing synthetic cycle time. The meta-substitution pattern yields regioisomeric products distinct from those obtained with the para-bromo isomer, expanding accessible chemical space.

Biophysical Assay Probe Development (SPR, ITC, DSF)

The ≥98% purity specification reduces the impurity burden to ≤2%, which is critical for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where concentration accuracy directly determines binding constant reliability. This purity level surpasses the 95% typical of commercial-grade analogs, making CAS 7271-10-5 the preferred choice for quantitative biophysical characterization of protein-ligand interactions involving the imidazopyridine scaffold.

Halogen Bonding and Electronic Effect Studies in Structure-Based Design

The meta-bromine substituent provides a halogen-bond donor with a defined vector geometry (~120° relative to the imidazopyridine core) that is absent in the des-bromo phenyl analog and geometrically distinct from the para-bromo isomer (~180°). This enables systematic crystallographic or computational studies of halogen bonding contributions to ligand-protein recognition within the imidazo[4,5-c]pyridine series [2], informing rational design of potent and selective inhibitors.

Quote Request

Request a Quote for 4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.